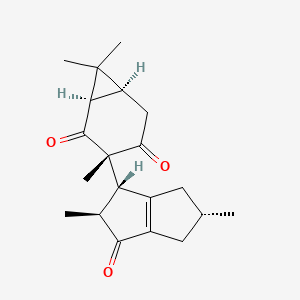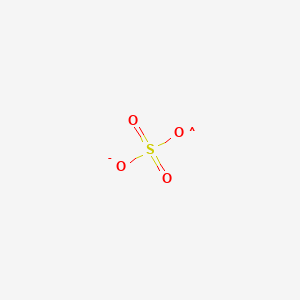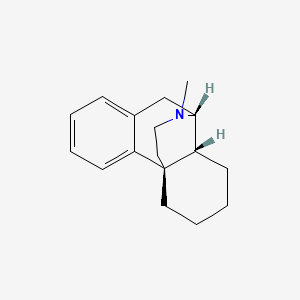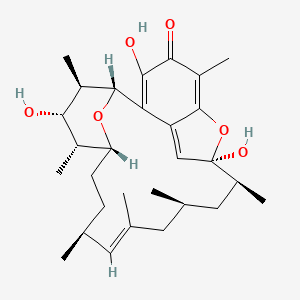
(Z)-diethyl diazene-1,2-dicarboxylate
Übersicht
Beschreibung
(Z)-diethyl diazene-1,2-dicarboxylate is an organic compound with the molecular formula C6H10N2O4. It is characterized by the presence of an azo group (N=N) flanked by two ethyl ester groups. This compound is known for its vibrant orange color and is sensitive to heat, light, and shock. This compound is widely used in organic synthesis, particularly in the Mitsunobu reaction, where it serves as an oxidizing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-diethyl diazene-1,2-dicarboxylate can be synthesized through the oxidation of ethyl hydrazodicarboxylate. The process involves the following steps:
Preparation of Ethyl Hydrazodicarboxylate: Hydrazine hydrate reacts with ethyl chloroformate in the presence of sodium carbonate to form ethyl hydrazodicarboxylate. The reaction is carried out in an ice bath to maintain the temperature between 15°C and 20°C.
Oxidation to Ethyl Azodicarboxylate: Ethyl hydrazodicarboxylate is then oxidized using concentrated nitric acid or a mixture of concentrated and fuming nitric acid. .
Industrial Production Methods: Industrial production of ethyl azodicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-diethyl diazene-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several organic reactions.
Reduction: It can be reduced to hydrazine derivatives.
Substitution: It participates in substitution reactions, particularly in the Mitsunobu reaction.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid, fuming nitric acid.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Triphenylphosphine, alcohols, carboxylic acids.
Major Products:
Oxidation: Nitrogen oxides.
Reduction: Hydrazine derivatives.
Substitution: Esters, amides, and other functionalized organic compounds
Wissenschaftliche Forschungsanwendungen
(Z)-diethyl diazene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Mitsunobu reaction for the synthesis of various organic compounds, including pharmaceuticals and natural products.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl azodicarboxylate in the Mitsunobu reaction involves the formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on the azo group. This intermediate then deprotonates the carboxylic acid to form an ion pair. The reaction proceeds through a series of phosphorus-centered intermediates, leading to the formation of the desired product and triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
- Diisopropyl azodicarboxylate
- Dimethyl azodicarboxylate
- Dibutyl azodicarboxylate
(Z)-diethyl diazene-1,2-dicarboxylate’s unique combination of reactivity and stability makes it a valuable reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
4143-60-6 |
|---|---|
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
ethyl (NZ)-N-ethoxycarbonyliminocarbamate |
InChI |
InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7- |
InChI-Schlüssel |
FAMRKDQNMBBFBR-FPLPWBNLSA-N |
Isomerische SMILES |
CCOC(=O)/N=N\C(=O)OCC |
SMILES |
CCOC(=O)N=NC(=O)OCC |
Kanonische SMILES |
CCOC(=O)N=NC(=O)OCC |
| 1972-28-7 | |
Physikalische Beschreibung |
Orange liquid; [Merck Index] |
Piktogramme |
Explosive; Irritant |
Synonyme |
DACA OEt diazocarboxylic acid ethyl este |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1238261.png)
![(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal](/img/structure/B1238262.png)


![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)
![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
